molecular formula C13H11ClN2O2S B2586234 2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide CAS No. 1396635-27-0

2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide

Cat. No.: B2586234
CAS No.: 1396635-27-0
M. Wt: 294.75
InChI Key: IXUVSQWBRFIPSC-UHFFFAOYSA-N
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Description

2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a fused pyrano-thiazole ring system. This structure classifies it among N-(thiazol-2-yl)benzamide analogs, a family of compounds recognized for their biological activity and relevance in medicinal chemistry research . Compounds within this chemical space are investigated as valuable tools in neuroscience, particularly for studying Cys-loop receptors (CLRs), a major superfamily of pentameric ligand-gated ion channels . Specifically, closely related N-(thiazol-2-yl)benzamide analogs have been identified as the first class of potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical and poorly understood member of the CLR family . Functional studies on these analogs suggest they act as negative allosteric modulators (NAMs), potentially through a state-dependent inhibition that targets the transmembrane and/or intracellular domains of the receptor . This mechanism is distinct from classical orthosteric antagonism and provides researchers with a precise pharmacological tool. The primary research applications for this compound and its analogs include exploring the physiological functions of ZAC, probing allosteric modulation mechanisms within ion channels, and investigating the role of zinc and proton-activated signaling in the central nervous system. This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-9-4-2-1-3-8(9)12(17)16-13-15-10-5-6-18-7-11(10)19-13/h1-4H,5-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUVSQWBRFIPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 6,7-dihydro-4H-pyrano[4,3-d]thiazole-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . The exact molecular pathways involved may vary depending on the specific biological context and the type of cancer cells being targeted .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide and related compounds:

Compound Name Core Structure Substituents Biological Activity Key Findings
2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide Pyrano-thiazole 2-chlorobenzamide Inferred ZAC antagonism Bicyclic core may enhance metabolic stability and target selectivity .
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Monocyclic thiazole 2,4-dichlorobenzamide Anti-inflammatory, analgesic Dichloro substitution broadens activity spectrum; thiazole enhances π-π interactions.
5-Bromo-2-chloro-N-(thiazol-2-yl)benzamide Monocyclic thiazole 5-bromo-2-chlorobenzamide Potent ZAC antagonism Ortho-chloro and para-bromo substitutions synergistically improve potency.
Triflumuron (2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide) Benzamide with urea linkage Trifluoromethoxy-aniline Insect growth regulator (pesticide) Electron-withdrawing groups enhance stability and pesticidal activity.

Key Insights from Structure-Activity Relationships (SAR)

Substituent Position and Halogen Effects :

  • Ortho-chloro substituents (e.g., 2-chloro in the target compound) are tolerated in ZAC antagonism, while para-methyl groups abolish activity . This underscores the importance of steric and electronic effects.
  • In 2,4-dichloro-N-(thiazol-2-yl)benzamide , the additional para-chloro group may enhance binding to hydrophobic pockets in enzymes like cyclooxygenase (COX).

Simpler thiazole cores (e.g., in 5-bromo-2-chloro analogs) allow easier synthetic modification but may lack metabolic stability .

Functional Group Variations :

  • Triflumuron demonstrates that replacing the heterocyclic amine with a urea linker shifts activity from therapeutic to pesticidal applications, emphasizing the role of linker chemistry.

Research Findings and Implications

Advantages of the Pyrano-Thiazole Core

The fused pyrano-thiazole system in the target compound offers:

  • Enhanced Rigidity : Reduces entropic penalties during target binding, improving affinity .
  • Improved Solubility : The oxygen atom in the pyran ring may enhance water solubility compared to purely aromatic thiazoles.

Biological Activity

2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₉H₈ClN₃OS
Molar Mass 175.64 g/mol
CAS Number 259810-13-4
Density 1.440 g/cm³ (predicted)
Boiling Point 322.2 °C (predicted)
pKa 0.72 (predicted)

Anticancer Activity

Research indicates that thiazole derivatives, including those related to 2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide, exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

  • IC50 Values : Certain thiazole derivatives have demonstrated IC50 values in the low micromolar range against cancer cell lines such as A-431 and Jurkat cells, indicating potent antiproliferative activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study involving several thiazole-based compounds, it was found that similar structures exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the benzamide moiety enhances this activity .

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties. Some compounds in this class have shown efficacy in reducing seizure activity in animal models, suggesting potential therapeutic applications for epilepsy .

The mechanisms underlying the biological activities of 2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide are not fully elucidated but are believed to involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Interaction with Cellular Receptors : The compound may interact with specific receptors or proteins within cells that mediate its biological effects.
  • Induction of Apoptosis : Evidence suggests that thiazole derivatives can induce programmed cell death in cancer cells through various pathways.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study highlighted the synthesis and evaluation of thiazole derivatives where one compound exhibited an IC50 value of 1.61 µg/mL against A-431 cells .
    • Another research focused on structure-activity relationships (SAR), indicating that modifications to the thiazole ring could enhance anticancer efficacy.
  • Antimicrobial Evaluations :
    • In vitro tests showed that thiazole derivatives had antimicrobial activity comparable to standard antibiotics like norfloxacin .
    • The effectiveness varied based on structural modifications, emphasizing the importance of functional groups in enhancing bioactivity.

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide?

  • Methodology : The compound can be synthesized via amide coupling between 2-chlorobenzoyl chloride and 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine. Reaction conditions typically involve DMF as a solvent with catalytic KI to enhance reactivity. Heating at 80–100°C for 4–6 hours under inert atmosphere yields the target compound .
  • Key Considerations : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1). Purify by recrystallization or column chromatography.

Q. How can the purity and structural integrity of this compound be confirmed?

  • Analytical Techniques :

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • Structural Confirmation :
  • NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 7.4–7.8 ppm), thiazole protons (δ 6.8–7.2 ppm), and pyran ring protons (δ 3.5–4.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~165 ppm) and heterocyclic carbons .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular formula (C₁₄H₁₂ClN₂O₂S).

Q. What spectroscopic markers are critical for distinguishing this compound from analogs?

  • Key Data :

TechniqueCritical Peaks
IR Amide C=O stretch (~1680 cm⁻¹), aromatic C-Cl (~750 cm⁻¹)
¹H NMR Doublet for pyran-CH₂ (δ 3.9–4.1 ppm), singlet for NH (δ 10.2 ppm, exchangeable)
  • Reference : Compare with crystallographic data from similar benzamide-thiazole derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Strategies :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMAc) vs. acetic acid. Evidence suggests DMF with KI gives higher yields (~75%) .
  • Catalysis : Evaluate Pd-based catalysts or microwave-assisted synthesis to reduce reaction time.
    • Design of Experiments (DOE) : Use factorial design to optimize temperature, stoichiometry, and catalyst loading.

Q. What crystallographic methods resolve the compound’s 3D structure?

  • Protocol : Grow single crystals via slow evaporation (ethanol/water). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL (space group determination, anisotropic displacement parameters).
  • Key Metrics : Report bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles between benzamide and thiazole rings .

Q. How can computational modeling predict biological target interactions?

  • Workflow :

Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., enzymes with thiazole-binding pockets).

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and ligand-protein hydrogen bonding .

  • Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays.

Q. How to address contradictions in biological activity data across studies?

  • Troubleshooting :

  • Assay Validation : Include positive controls (e.g., known Hh pathway inhibitors for Hedgehog-related targets) .
  • Compound Stability : Test for degradation under assay conditions (e.g., pH, temperature) via LC-MS.
  • Cell Line Variability : Screen multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity .

Q. What metabolic pathways should be evaluated for pharmacokinetic profiling?

  • Methods :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-QTOF-MS.
  • CYP450 Inhibition : Assess interactions with CYP3A4/2D6 using fluorogenic substrates.
    • Key Metabolites : Look for hydroxylation at the pyran ring or glutathione adducts .

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